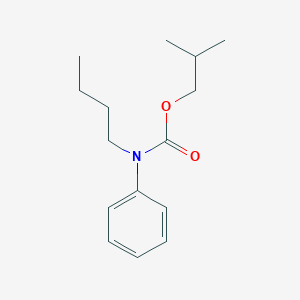
2-Methylpropyl butyl(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl butyl(phenyl)carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This compound is known for its applications as a protecting group in organic synthesis and its potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl butyl(phenyl)carbamate can be achieved through several methods. One common method involves the reaction of an amine with a chloroformate or a carbamoyl chloride in the presence of a base. For example, the reaction of butyl(phenyl)carbamate with 2-methylpropylamine in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. The reaction of phosgene with an amine can produce carbamoyl chlorides, which can then react with alcohols or phenols to form carbamates. This method is efficient and widely used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl butyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
2-Methylpropyl butyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Potential use in the development of enzyme inhibitors.
Medicine: Investigated for its potential as a prodrug in medicinal chemistry.
Industry: Used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Methylpropyl butyl(phenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, carbamates can act as enzyme inhibitors by forming a covalent bond with the active site of the enzyme. This interaction can inhibit the enzyme’s activity and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide used in agriculture.
Methomyl: A carbamate insecticide with a different substitution pattern.
Uniqueness
2-Methylpropyl butyl(phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62603-66-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-methylpropyl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-4-5-11-16(14-9-7-6-8-10-14)15(17)18-12-13(2)3/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI Key |
XWMOIYATFBXFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


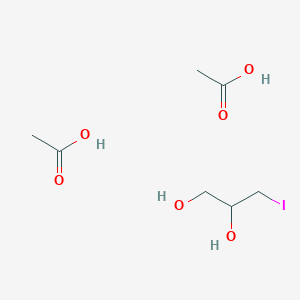
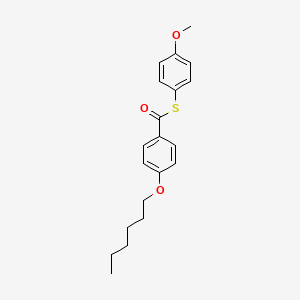
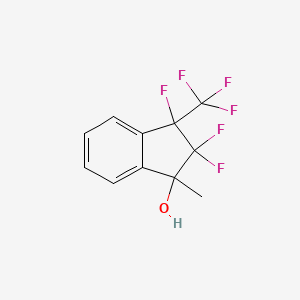
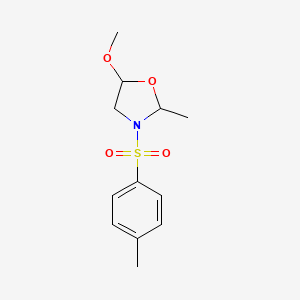
![2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile](/img/structure/B14531652.png)
![1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14531656.png)
![[3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531659.png)

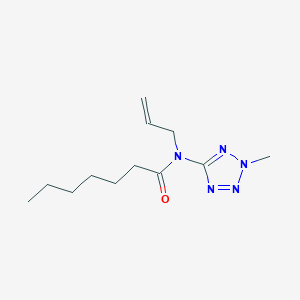
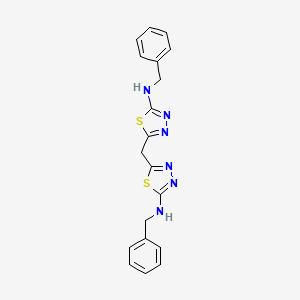
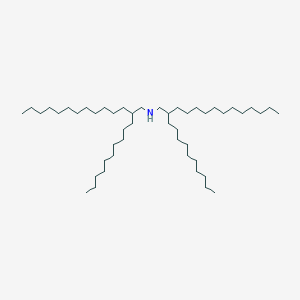
![9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14531700.png)
![1-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14531711.png)
![3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide](/img/structure/B14531723.png)
